alpha,alpha-Trehalose hepta-O-(Trimethylsilyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha,alpha-Trehalose hepta-O-(Trimethylsilyl): is a derivative of alpha,alpha-trehalose, a nonreducing disaccharide composed of two glucose molecules linked by an alpha,alpha-1,1-glycosidic bond. This compound is often used in organic synthesis and research due to its unique properties, including its ability to protect biological molecules from stress conditions such as dehydration and oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha-Trehalose hepta-O-(Trimethylsilyl) typically involves the silylation of alpha,alpha-trehalose. The process begins with the reaction of alpha,alpha-trehalose with trimethylsilyl chloride in the presence of a base such as pyridine or imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The reaction mixture is then purified using chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of alpha,alpha-Trehalose hepta-O-(Trimethylsilyl) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: Alpha,alpha-Trehalose hepta-O-(Trimethylsilyl) undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed to remove the trimethylsilyl groups, yielding alpha,alpha-trehalose.
Oxidation and Reduction: The glucose units in the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as halides, amines, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the trimethylsilyl groups. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products:
Substitution Reactions: The major products are derivatives of alpha,alpha-trehalose with different functional groups replacing the trimethylsilyl groups.
Hydrolysis: The major product is alpha,alpha-trehalose.
Oxidation and Reduction: The major products are oxidized or reduced forms of alpha,alpha-trehalose.
Scientific Research Applications
Alpha,alpha-Trehalose hepta-O-(Trimethylsilyl) has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl groups in carbohydrate chemistry, facilitating the synthesis of complex molecules.
Biology: The compound is used to study the protective effects of trehalose derivatives on biological molecules under stress conditions.
Medicine: Research is being conducted on the potential therapeutic applications of trehalose derivatives in treating diseases related to protein aggregation, such as Alzheimer’s disease.
Industry: The compound is used in the development of new materials and as a stabilizer in various industrial processes
Mechanism of Action
The protective effects of alpha,alpha-Trehalose hepta-O-(Trimethylsilyl) are primarily due to its ability to form a stable glass-like structure that encapsulates biological molecules, preventing their degradation under stress conditions. The compound interacts with proteins and other biomolecules through hydrogen bonding and van der Waals forces, stabilizing their structure and preventing denaturation .
Comparison with Similar Compounds
Alpha,alpha-Trehalose: The parent compound, which lacks the trimethylsilyl groups.
Alpha,alpha-Trehalose 6-phosphate: A phosphorylated derivative of alpha,alpha-trehalose.
Alpha,alpha-Trehalose-2-sulfate: A sulfated derivative of alpha,alpha-trehalose.
Uniqueness: Alpha,alpha-Trehalose hepta-O-(Trimethylsilyl) is unique due to the presence of trimethylsilyl groups, which enhance its solubility in organic solvents and provide additional protective effects. These properties make it particularly useful in organic synthesis and as a stabilizing agent in various applications .
Properties
Molecular Formula |
C33H78O11Si7 |
---|---|
Molecular Weight |
847.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-[(2R,3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methanol |
InChI |
InChI=1S/C33H78O11Si7/c1-45(2,3)35-23-25-27(40-47(7,8)9)29(42-49(13,14)15)31(44-51(19,20)21)33(37-25)38-32-30(43-50(16,17)18)28(41-48(10,11)12)26(24(22-34)36-32)39-46(4,5)6/h24-34H,22-23H2,1-21H3/t24-,25-,26-,27-,28+,29+,30-,31-,32-,33-/m1/s1 |
InChI Key |
UKHUTQREQAFREY-RCQOQWBPSA-N |
Isomeric SMILES |
C[Si](C)(C)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.